N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine
Overview
Description
“N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O/c1-10-9-11(13)5-6-12(10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 . This indicates that the compound has a phenol group (2-Amino-4-methylphenoxy), a propyl group, and a dimethylamine group.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 208.3 and should be stored at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
- Synthesis of Mixed-Valence Oxovanadium Complexes : Research demonstrates the utility of N,N-dimethylamino derivatives in the synthesis of dinuclear oxovanadates, showcasing their role in forming complexes with potential applications in catalysis and materials science (Mondal et al., 2005).
Material Science
- Development of Metal Complexes for Material Applications : Studies highlight the use of amino and dimethylamino derivatives in creating metal complexes that exhibit unique structural and electronic properties. These complexes are investigated for their potential applications in material science, including their magnetic and photophysical properties (Banerjee et al., 2009).
Biological Applications
- Antifungal and Antimicrobial Properties : Polycarbodiimides modified with dimethylamine groups have been studied for their antifungal and antimicrobial properties, offering potential applications in biomedical and healthcare fields (De Silva et al., 2021).
Photodynamic Therapy
- Photosensitizers for Cancer Treatment : Zinc phthalocyanines substituted with dimethylamino derivatives have been synthesized and characterized for their photophysical and photochemical properties. Such compounds show promise as photosensitizers in photodynamic therapy for cancer treatment, highlighting the role of N,N-dimethylamino derivatives in developing therapeutic agents (Pişkin et al., 2020).
Chemical Activation and Surface Chemistry
- Surface Activation for Bioconjugation : Studies on the activation mechanisms of polymers with N,N-dimethylamino groups reveal insights into surface chemistry applications. These findings are crucial for developing biochips and biosensors, where surface activation plays a pivotal role in biomolecule immobilization (Wang et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-5-6-12(11(13)9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCALVFRHALTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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